Phenyl (thiophen-3-ylmethyl)carbamate
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Overview
Description
Phenyl (thiophen-3-ylmethyl)carbamate is a versatile chemical compound with a unique structure that combines a phenyl group, a thiophen-3-ylmethyl group, and a carbamate moiety. This compound holds immense potential in various scientific research fields due to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
Phenyl (thiophen-3-ylmethyl)carbamate, as a carbamate derivative, is known to interact with various biological targets. Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are specifically designed to make drug-target interactions through their carbamate moiety .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
This compound may affect various biochemical pathways. Carbamates, in general, have been found to play a major role in microbial degradation of pesticides . They are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with carbamate derivatives . These effects could include modulation of inter- and intramolecular interactions with target enzymes or receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl (thiophen-3-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with thiophen-3-ylmethanol under mild conditions. This reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves a one-pot synthesis method. This method utilizes carbonylimidazolide in water with a nucleophile, providing an efficient and general approach for the preparation of carbamates without requiring an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: Phenyl (thiophen-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Thiophene derivatives.
Reduction: Thiophen-3-ylmethanol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Phenyl (thiophen-3-ylmethyl)carbamate finds applications in multiple scientific research areas:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as an enzyme inhibitor and in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- Phenyl carbamate
- Thiophen-2-ylmethyl carbamate
- Phenyl (thiophen-2-ylmethyl)carbamate
Comparison: Phenyl (thiophen-3-ylmethyl)carbamate stands out due to its unique combination of a phenyl group and a thiophen-3-ylmethyl group, which imparts distinct reactivity and properties. Compared to phenyl carbamate, it offers enhanced stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
phenyl N-(thiophen-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(13-8-10-6-7-16-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJROMWWTDYLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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